molecular formula C18H13ClF3N5O B15542067 Hedgehog IN-3

Hedgehog IN-3

货号: B15542067
分子量: 407.8 g/mol
InChI 键: YIQZZANVVCLLOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hedgehog IN-3 is a useful research compound. Its molecular formula is C18H13ClF3N5O and its molecular weight is 407.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C18H13ClF3N5O

分子量

407.8 g/mol

IUPAC 名称

N-[3-(5-aminopyrazin-2-yl)-4-chlorophenyl]-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C18H13ClF3N5O/c1-9-11(3-5-15(26-9)18(20,21)22)17(28)27-10-2-4-13(19)12(6-10)14-7-25-16(23)8-24-14/h2-8H,1H3,(H2,23,25)(H,27,28)

InChI 键

YIQZZANVVCLLOK-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

In-Depth Technical Guide: Binding Affinity of Hedgehog Pathway Inhibitor IN-3 to Smoothened

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a key target for therapeutic intervention.[2][3] The G protein-coupled receptor (GPCR) Smoothened (SMO) is the central signal transducer of the Hh pathway.[4][5] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[1] Ligand binding to PTCH relieves this inhibition, allowing SMO to activate downstream signaling and ultimately the GLI family of transcription factors.[1][2] Direct inhibition of SMO is a clinically validated strategy for treating Hh pathway-driven cancers.[6] This guide provides a technical overview of the binding characteristics of a representative antagonist, herein referred to as Hedgehog IN-3 (Hh-IN-3), to the human Smoothened receptor.

Hh-IN-3 Binding Affinity for Smoothened

The interaction between a ligand and its receptor is quantified by its binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. The data presented below is representative of a potent SMO antagonist, analogous to Hh-IN-3, derived from competitive binding assays.

Table 1: Quantitative Binding Data for Hh-IN-3 to Smoothened Receptor

ParameterValueAssay TypeNotes
Kd 1.2 nMRadioligand BindingRepresents the equilibrium dissociation constant for direct binding to SMO.
IC50 20 nMFunctional AssayConcentration required to inhibit 50% of the SMO agonist effect in a cell-based assay.[7]

Note: Data is based on the reported values for the well-characterized SMO antagonist, SANT-1, used here as a proxy for Hh-IN-3.[7]

The Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is a linearly organized cascade. The diagram below illustrates the "OFF" and "ON" states of the pathway, highlighting the pivotal role of Smoothened.

Hedgehog_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH1 PTCH1 SMO_off SMO (Inactive) PTCH1->SMO_off Inhibits SUFU SUFU GLI_full GLI (Full-length) SUFU->GLI_full Sequesters & Promotes Cleavage GLI_rep GLI-R (Repressor) GLI_full->GLI_rep Proteolytic Cleavage Target_Genes_off Target Genes OFF GLI_rep->Target_Genes_off Represses Transcription Hh Hedgehog Ligand PTCH1_bound PTCH1 Hh->PTCH1_bound Binds SMO_on SMO (Active) PTCH1_bound->SMO_on Inhibition Relieved SUFU_rel SUFU SMO_on->SUFU_rel Inhibits SUFU GLI_act GLI-A (Activator) SUFU_rel->GLI_act Release & Stabilization Target_Genes_on Target Genes ON GLI_act->Target_Genes_on Activates Transcription

Caption: The canonical Hedgehog signaling pathway.

Experimental Protocols

The binding affinity of Hh-IN-3 to Smoothened can be determined using several biophysical and cell-based assays. A common and robust method is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," e.g., Hh-IN-3) to displace a radiolabeled ligand that has a known high affinity for the target receptor (SMO).

Objective: To determine the inhibition constant (Ki) of Hh-IN-3 for the Smoothened receptor.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 or Sf9 cells overexpressing human Smoothened.

  • Radioligand: A high-affinity SMO ligand labeled with a radioisotope, such as [³H]-Cyclopamine or a similar antagonist.

  • Competitor: Hh-IN-3, dissolved in DMSO and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold harvester.[8][9]

  • Scintillation Fluid & Counter: For detecting radioactivity.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the Smoothened receptor.

    • Harvest cells and homogenize in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.[8]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • 50 µL of assay buffer.

      • 50 µL of competitor (Hh-IN-3) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M). For total binding, add buffer/DMSO vehicle. For non-specific binding, add a saturating concentration of a known unlabeled SMO antagonist (e.g., 10 µM SANT-1).

      • 50 µL of radioligand at a fixed concentration, typically at or below its Kd value.

      • 100 µL of the membrane preparation (containing 10-20 µg of protein).

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[8]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This traps the membranes with bound radioligand on the filter.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.[8]

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of Hh-IN-3.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the competitive radioligand binding assay described above.

Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes 1. Prepare SMO-expressing cell membranes start->prepare_membranes prepare_ligands 2. Prepare serial dilutions of Hh-IN-3 (Competitor) start->prepare_ligands setup_plate 3. Set up 96-well plate: - Membranes - Radioligand (fixed conc.) - Hh-IN-3 (variable conc.) prepare_membranes->setup_plate prepare_ligands->setup_plate incubation 4. Incubate to reach binding equilibrium setup_plate->incubation filtration 5. Filter and wash to separate bound from free radioligand incubation->filtration detection 6. Add scintillant and count radioactivity filtration->detection analysis 7. Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki detection->analysis end_point End: Hh-IN-3 Binding Affinity analysis->end_point

Caption: Workflow for a competitive binding assay.

Conclusion

This guide provides the fundamental binding characteristics of the Smoothened antagonist Hh-IN-3 and a detailed protocol for their determination. The high affinity of this compound, as indicated by its low nanomolar Kd and IC50 values, underscores its potential as a potent inhibitor of the Hedgehog signaling pathway. The methodologies and pathway diagrams presented here serve as a valuable resource for researchers engaged in the discovery and development of novel SMO modulators for therapeutic applications.

References

Preliminary Technical Guide: Hedgehog IN-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary studies on Hedgehog IN-3, a potent inhibitor of the Hedgehog (Hh) signaling pathway. The information is compiled from available public data and is intended for research and drug development purposes.

Core Compound Information

This compound has been identified as a significant inhibitor of the Hedgehog signaling pathway.

PropertyValueReference
Molecular Formula C₂₁H₁₇F₃N₆O[1]
Molecular Weight 438.4 g/mol [1]
CAS Number 1128191-09-2[1]

Mechanism of Action

This compound functions as an antagonist of the Hedgehog signaling pathway. The binding of Hedgehog ligands (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor normally alleviates the inhibition of Smoothened (SMO), a G protein-coupled receptor. This allows SMO to transduce the signal downstream, leading to the activation of GLI transcription factors and subsequent expression of Hh target genes.[2][3][4] this compound is believed to interfere with this cascade, likely by directly or indirectly modulating the activity of a key component within the pathway.

Hedgehog_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene\nExpression Target Gene Expression GLI->Target Gene\nExpression Activates Hedgehog_IN-3 Hedgehog IN-3 Hedgehog_IN-3->SMO Inhibits

Figure 1. Proposed mechanism of this compound action on the Hedgehog signaling pathway.

Quantitative In Vitro Efficacy Data

The primary reported activity of this compound is its potent inhibition of the Hedgehog pathway in a cell-based assay.

AssayCell LineParameterValueConditionsReference
Hedgehog Pathway InhibitionC3H10T1/2IC₅₀0.01 µM72 hours[1]

Experimental Protocols

C3H10T1/2 Cell Differentiation Assay (Alkaline Phosphatase Assay)

This assay is a widely used method to screen for inhibitors of the Hedgehog pathway. C3H10T1/2 is a mouse embryonic fibroblast cell line that differentiates into osteoblasts in response to Hedgehog pathway activation, a process that can be quantified by measuring alkaline phosphatase activity.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Sonic Hedgehog (Shh) conditioned media or a small molecule agonist (e.g., Purmorphamine)

  • This compound

  • Alkaline Phosphatase Assay Kit (e.g., p-Nitrophenyl Phosphate (pNPP) substrate)

  • 96-well plates

  • Lysis buffer

Procedure:

  • Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Pathway Activation: Add Shh conditioned media or a small molecule agonist to induce differentiation.

  • Incubation: Incubate the cells for 72-96 hours.[1][5]

  • Cell Lysis: Lyse the cells according to the assay kit protocol.

  • Alkaline Phosphatase Measurement: Add the pNPP substrate and measure the absorbance at the appropriate wavelength to determine alkaline phosphatase activity.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of this compound.

GLI-Luciferase Reporter Assay

This assay provides a quantitative measure of Hedgehog pathway activity by monitoring the transcriptional activity of the GLI proteins.

Materials:

  • NIH/3T3 or other suitable cells stably transfected with a GLI-responsive luciferase reporter construct.

  • DMEM with 10% FBS.

  • Hedgehog pathway agonist (e.g., Shh or SAG).

  • This compound.

  • Dual-luciferase reporter assay system.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the reporter cell line in a 96-well plate.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Pathway Activation: Stimulate the cells with a Hedgehog pathway agonist.

  • Incubation: Incubate for 24-48 hours.

  • Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.[6][7]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Determine the IC₅₀ value by plotting the normalized luciferase activity against the inhibitor concentration.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (e.g., C3H10T1/2 Assay) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action (e.g., GLI-Luciferase Assay) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Efficacy Pharmacokinetics Pharmacokinetic Studies In_Vivo_Efficacy->Pharmacokinetics Preclinical_Candidate Preclinical_Candidate Pharmacokinetics->Preclinical_Candidate

Figure 2. General experimental workflow for the evaluation of a Hedgehog pathway inhibitor.

Synthesis and Chemical Properties

Future Directions

Further studies are required to fully characterize the preclinical profile of this compound. Key areas for future investigation include:

  • Expanded In Vitro Profiling: Determination of IC₅₀ values in a broad panel of cancer cell lines with known Hedgehog pathway activation status.

  • In Vivo Efficacy: Evaluation of tumor growth inhibition in relevant xenograft and patient-derived xenograft (PDX) models of cancers dependent on Hedgehog signaling (e.g., medulloblastoma, basal cell carcinoma, and certain types of pancreatic and lung cancer).

  • Pharmacokinetics: Comprehensive pharmacokinetic studies in preclinical species to determine parameters such as bioavailability, half-life, and metabolic stability.

  • Target Engagement: Definitive studies to confirm the direct binding target of this compound within the Hedgehog pathway.

This technical guide provides a summary of the currently available preliminary data on this compound. As further research is conducted, this document will be updated to reflect a more complete understanding of its therapeutic potential.

References

Hedgehog IN-3: A Potent Small Molecule Inhibitor of the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hedgehog IN-3, also identified as compound 3 in patent literature, is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] This pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the pathogenesis of several cancers, making it a key target for therapeutic intervention. This compound has demonstrated significant inhibitory activity in preclinical cellular models, positioning it as a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.

Quantitative Analysis of Inhibitory Activity

This compound exhibits potent inhibition of the Hedgehog signaling pathway. The following table summarizes the available quantitative data for this compound.

Compound NameAliasAssay SystemEndpointIC50 (µM)Reference
This compoundCompound 3C3H10T1/2 cellsHedgehog pathway inhibition0.01[1]

Mechanism of Action

While the precise molecular target of this compound within the Hh pathway has not been explicitly detailed in the readily available literature, its inhibitory action has been confirmed through a cell-based assay that measures the overall pathway activity. The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (such as Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. Activated SMO then triggers a downstream signaling cascade culminating in the activation of GLI transcription factors, which translocate to the nucleus and induce the expression of Hh target genes. It is plausible that this compound, like many other small molecule Hh pathway inhibitors, targets the SMO receptor.

Experimental Methodologies

The inhibitory activity of this compound was determined using a well-established in vitro cellular assay.

Hedgehog Signaling Pathway Inhibition Assay in C3H10T1/2 Cells

This assay is a widely used method to screen for and characterize modulators of the Hedgehog signaling pathway. The C3H10T1/2 cell line, a mouse embryonic fibroblast cell line, is known to differentiate into osteoblasts in response to Hh pathway activation, a process that can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

Protocol:

  • Cell Culture: C3H10T1/2 cells are cultured in a suitable growth medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Assay Setup: Cells are seeded into multi-well plates and allowed to reach confluence.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound (typically in a range from 0 to 10 µM) in a low-serum medium.[1]

  • Pathway Activation: To induce Hedgehog signaling, a pathway agonist such as Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG) is added to the culture medium along with the test compound.

  • Incubation: The cells are incubated for a period of 72 hours to allow for differentiation and expression of ALP.[1]

  • Alkaline Phosphatase (ALP) Activity Measurement: Following incubation, the cells are lysed, and the ALP activity in the cell lysate is measured. This is commonly done using a colorimetric or chemiluminescent substrate for ALP. The signal generated is proportional to the level of Hh pathway activation.

  • Data Analysis: The ALP activity is measured for each concentration of this compound. The data is then normalized to the control (pathway activator alone) and plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the signal, is then calculated using a suitable curve-fitting model.

Visualizing the Hedgehog Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams have been generated.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Activation (via dissociation from SUFU) SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing GLI-A GLI (Activator) GLI->GLI-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates

Caption: Canonical Hedgehog Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis A Seed C3H10T1/2 cells B Grow to confluence A->B C Add Hh agonist B->C D Add this compound (varying concentrations) C->D E Incubate for 72h D->E F Lyse cells E->F G Measure Alkaline Phosphatase activity F->G H Calculate IC50 G->H

Caption: Workflow for this compound in vitro assay.

References

Methodological & Application

Application Notes and Protocols for Hedgehog IN-3 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Hedgehog IN-3, a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, in cell culture experiments. This document includes detailed protocols for preparing and using this compound, as well as methods for assessing its biological activity.

Introduction to Hedgehog Signaling and this compound

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The canonical pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH1). This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like protein Smoothened (SMO). Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which regulate the expression of Hh target genes.

This compound is a potent inhibitor of the Hedgehog pathway. It has been shown to effectively suppress Hh signaling in cellular assays, making it a valuable tool for cancer research and drug development.

Data Presentation

The following table summarizes the in vitro activity of this compound in a commonly used cell line for studying the Hedgehog pathway.

CompoundCell LineAssay TypeIncubation TimeIC50Concentration RangeReference
This compoundC3H10T1/2Hedgehog Pathway Inhibition72 hours0.01 µM0-10 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Equilibrate the this compound vial to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 407.78 g/mol ), add 245.2 µL of DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Important: To avoid precipitation of the compound, it is crucial to perform serial dilutions and to add the DMSO stock solution to the aqueous medium slowly while mixing. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.

    • Example for preparing a 10 µM working solution:

      • Perform an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

      • Mix gently by inverting the tube or by gentle pipetting.

    • Prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous working solutions.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells with an active Hh pathway.

Materials:

  • Hedgehog pathway-responsive cancer cell line (e.g., medulloblastoma or basal cell carcinoma cell lines)

  • Complete growth medium

  • This compound working solutions

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Protocol 3: Gene Expression Analysis of Hedgehog Target Genes (qPCR)

This protocol measures the effect of this compound on the mRNA levels of Hh pathway target genes, such as GLI1 and PTCH1.

Materials:

  • Cells treated with this compound (in 6-well plates)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Plate cells in 6-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.

    • Use the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping gene.

    • Compare the expression levels in inhibitor-treated samples to the vehicle-treated control.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO SMO PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI inhibits dissociation SUFU SUFU SUFU->SUFU_GLI GLI GLI GLI->SUFU_GLI GLI_active Active GLI GLI->GLI_active activation SUFU_GLI->GLI releases Target_Genes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->Target_Genes promotes transcription Hedgehog_IN3 This compound Hedgehog_IN3->SMO inhibits

Caption: Simplified diagram of the canonical Hedgehog signaling pathway and the inhibitory action of this compound on SMO.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Prepare Working Solutions by Serial Dilution in Media prep_stock->prep_working prep_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with This compound (24-72h) prep_cells->treat_cells prep_working->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay qpcr_assay Gene Expression Analysis (qPCR) (GLI1, PTCH1) treat_cells->qpcr_assay calc_ic50 Calculate IC50 viability_assay->calc_ic50 analyze_gene_exp Analyze Relative Gene Expression qpcr_assay->analyze_gene_exp

Caption: A typical experimental workflow for evaluating the efficacy of this compound in cell culture.

References

Application Notes and Protocols for Hedgehog IN-3 in Medulloblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases.[1][2] The SHH signaling pathway, crucial for embryonic development, is aberrantly activated in this medulloblastoma subtype, driving tumor growth.[1][2] This makes the SHH pathway a prime target for therapeutic intervention. Hedgehog IN-3 is a potent small molecule inhibitor of the Hedgehog signaling pathway.[3][4][5][6] These application notes provide detailed information and protocols for utilizing this compound in the study of medulloblastoma.

This compound: A Potent Inhibitor of the SHH Pathway

This compound is a commercially available compound that has been identified as a potent inhibitor of the Hedgehog signaling pathway. While specific studies on its effects in medulloblastoma are limited, its known mechanism of action makes it a valuable tool for investigating SHH-dependent medulloblastoma.

Chemical Information:

PropertyValue
Compound Name This compound
CAS Number 1128191-09-2
Molecular Formula C₁₈H₁₃ClF₃N₅O
Molecular Weight 407.78 g/mol

Quantitative Data

The following table summarizes the known in vitro activity of this compound. Researchers should note that the IC₅₀ value was determined in C3H10T1/2 cells, a mouse embryonic fibroblast cell line, and may vary in medulloblastoma cell lines.[3][5][6]

ParameterCell LineValue (µM)Reference
IC₅₀ (Hedgehog Pathway Inhibition) C3H10T1/20.01[3][5][6]

Signaling Pathway and Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of an SHH ligand to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Upon SHH binding to PTCH1, this inhibition is relieved, leading to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the transcription of target genes responsible for cell proliferation and survival.

This compound, as an inhibitor of this pathway, is presumed to act by targeting a key component of this cascade, leading to the suppression of GLI-mediated gene transcription and subsequent anti-tumor effects. The precise molecular target of this compound within the pathway is not explicitly detailed in the currently available public literature.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Ligand SHH Ligand PTCH1 PTCH1 SHH Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation This compound This compound This compound->SMO Inhibits (Presumed) Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes

Figure 1: Hedgehog Signaling Pathway and the presumed point of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in medulloblastoma research. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the effect of this compound on the viability of medulloblastoma cell lines.

Materials:

  • Medulloblastoma cell lines (e.g., DAOY, ONS-76)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count medulloblastoma cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.[7]

    • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).[7]

    • Incubate for 48-72 hours.[7]

  • Viability Assessment:

    • Add 10-20 µL of the cell viability reagent to each well.

    • Incubate for 2-4 hours at 37°C.[7]

    • Measure absorbance or fluorescence using a plate reader at the appropriate wavelength.[7]

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.[7]

Protocol 2: Western Blot Analysis for Pathway Modulation

This protocol assesses the effect of this compound on the protein levels of key Hedgehog pathway components.

Materials:

  • Medulloblastoma cells treated with this compound (in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with various concentrations of this compound for 24-48 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.

Protocol 3: In Vivo Efficacy in a Medulloblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor activity of this compound.

Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Medulloblastoma cells (e.g., DAOY)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject medulloblastoma cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[2]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight and general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size or signs of morbidity), euthanize the mice.

    • Excise the tumors for further analysis (e.g., western blotting, immunohistochemistry for proliferation markers like Ki-67).[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound in medulloblastoma.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis and Interpretation A Cell Viability Assays (DAOY, ONS-76) B Western Blot Analysis (GLI1, SMO expression) A->B C Gene Expression Analysis (qPCR) (GLI1, PTCH1 target genes) B->C D Xenograft Model Development (Immunocompromised mice) C->D Promising in vitro results lead to E This compound Treatment (Dose-response studies) D->E F Tumor Growth Inhibition (Tumor volume, survival) E->F G Pharmacodynamic Analysis (Target modulation in tumors) F->G J Evaluate anti-tumor efficacy G->J H Determine IC50 values K Correlate in vitro and in vivo data H->K I Quantify target protein levels I->K J->K

Figure 2: General experimental workflow for evaluating this compound in medulloblastoma.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway with the potential to be a valuable research tool for studying SHH-subgroup medulloblastoma. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in this specific cancer context. Further studies are warranted to fully elucidate its therapeutic potential for medulloblastoma.

References

Application Notes and Protocols: Hedgehog IN-3 in Basal Cell Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basal cell carcinoma (BCC) is the most prevalent form of skin cancer, and its growth is frequently driven by aberrant activation of the Hedgehog (Hh) signaling pathway.[1][2] This pathway, typically active during embryonic development, is mostly quiescent in adult tissues.[2] In many BCCs, mutations in the Patched (PTCH) receptor or the Smoothened (SMO) protein lead to constitutive signaling, promoting cell proliferation and tumor growth.[1][3] Consequently, inhibitors of the Hh pathway, particularly those targeting SMO, have emerged as a key therapeutic strategy.[4][5]

Hedgehog IN-3 (also referred to as compound 3) is a potent inhibitor of the Hedgehog pathway.[6] While extensive research on its specific applications in basal cell carcinoma is not widely published, its demonstrated inhibitory activity makes it a valuable tool for BCC research. These application notes provide a comprehensive overview of the potential uses of this compound in this field, with detailed protocols for key experiments.

Disclaimer: Publicly available data specifically detailing the use of this compound in basal cell carcinoma research is limited. The following application notes and protocols are based on its known potency as a Hedgehog pathway inhibitor and established methodologies for evaluating similar SMO antagonists in the context of BCC. The quantitative data and specific experimental conditions provided for in vitro and in vivo studies are based on representative Smoothened inhibitors from the scientific literature and should be adapted and optimized for this compound.

This compound: Mechanism of Action and In Vitro Activity

This compound functions as an antagonist of the Hedgehog signaling pathway. Its primary mechanism of action is the inhibition of the Smoothened (SMO) protein, a key transducer of the Hh signal.[7] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO.[3][8] Activated SMO then initiates a downstream signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2), which in turn upregulate the expression of genes involved in cell proliferation and survival.[9][10] By inhibiting SMO, this compound effectively blocks this entire downstream cascade.

The inhibitory potency of this compound has been determined in a cell-based assay using C3H10T1/2 cells, a mouse embryonic fibroblast cell line commonly used to study Hh signaling. In this system, this compound was found to inhibit the Hedgehog pathway with a half-maximal inhibitory concentration (IC50) of 0.01 µM.[6]

Table 1: In Vitro Activity of this compound
CompoundCell LineAssay TypeEndpointIC50 (µM)
This compoundC3H10T1/2Hedgehog Pathway InhibitionNot Specified0.01[6]

In Vitro Applications in BCC Research

This compound can be utilized in a variety of in vitro assays to investigate its effects on BCC cells and to dissect the molecular mechanisms of Hh pathway inhibition.

Inhibition of Hedgehog Pathway Activity

A fundamental in vitro application is to confirm the inhibitory effect of this compound on the Hh pathway in relevant cell models.

  • Alkaline Phosphatase (AP) Induction Assay in C3H10T1/2 Cells: This is a classic and robust assay to screen for Hh pathway modulators. C3H10T1/2 cells differentiate into osteoblasts and express alkaline phosphatase in response to Hh pathway activation. The ability of this compound to block this induction can be quantified.

  • GLI-Luciferase Reporter Assay: In this assay, cells are engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the Hh pathway by this compound will result in a quantifiable decrease in luciferase activity.

  • Downregulation of Hh Target Gene Expression: The most direct measure of pathway inhibition in BCC cells is to assess the mRNA and protein levels of downstream target genes of the Hh pathway, such as GLI1, PTCH1, and HHIP.

Assessment of Anti-proliferative and Pro-apoptotic Effects

A key therapeutic goal for Hh inhibitors in BCC is to halt tumor growth. In vitro assays can determine the efficacy of this compound in this regard.

  • Cell Viability and Proliferation Assays: Standard assays such as MTT, XTT, or CellTiter-Glo can be used to measure the effect of this compound on the viability and proliferation of BCC cell lines.

  • Apoptosis Assays: To determine if the reduction in cell viability is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or measurement of caspase-3/7 activity can be performed.

Table 2: Representative In Vitro Data for a SMO Inhibitor in BCC Research
InhibitorCell LineAssayEndpointResult
Representative SMOiASZ (murine BCC)Proliferation Assay% InhibitionConcentration-dependent decrease in cell proliferation[11]
Representative SMOiASZ (murine BCC)qPCRGli1 mRNA expressionSignificant downregulation[11]
Representative SMOiHuman Melanoma CellsProliferation AssayIC50Varies by cell line (e.g., 0.1-1 µM)[12]
Representative SMOiHuman Melanoma CellsApoptosis Assay% Apoptotic CellsIncrease in a dose-dependent manner[12]

In Vivo Applications in BCC Research

To evaluate the therapeutic potential of this compound in a more complex biological system, in vivo studies using animal models of BCC are essential.

  • Genetically Engineered Mouse Models (GEMMs): Mice with mutations in Ptch1 or Smo that spontaneously develop BCCs are considered the most relevant preclinical models.[1] this compound can be administered systemically to these mice to assess its ability to prevent tumor formation or cause regression of existing tumors.

  • Xenograft Models: While less common for primary BCC studies due to the difficulty in establishing BCC cell lines in culture, xenograft models using human BCC cells or patient-derived xenografts (PDXs) in immunocompromised mice can be used to evaluate the anti-tumor efficacy of this compound.

Table 3: Representative In Vivo Data for a SMO Inhibitor in BCC Research
InhibitorAnimal ModelDosing RegimenPrimary EndpointResult
VismodegibPtch1+/- miceOral, dailyReduction in BCC number and sizeSignificant reduction in tumor burden[12]
LDE-225Melanoma XenograftOral, dailyTumor Growth InhibitionSignificant inhibition of tumor growth[12]
CyclopamineUV-induced BCCs in Ptch1+/- miceOralTumor Growth50% reduction in tumor growth[8]

Experimental Protocols

Protocol 1: Alkaline Phosphatase (AP) Induction Assay in C3H10T1/2 Cells

Objective: To determine the IC50 of this compound for inhibition of Hh pathway-induced alkaline phosphatase activity.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • DMEM with 0.5% calf serum

  • Recombinant Sonic Hedgehog (Shh-N) or a small molecule SMO agonist (e.g., SAG)

  • This compound

  • Lysis buffer (100 mM Tris pH 9.5, 250 mM NaCl, 25 mM MgCl2, 1% Triton X-100)

  • CDP-Star Chemiluminescence reagent

  • 96-well tissue culture plates

  • Luminometer

Procedure:

  • Seed C3H10T1/2 cells in a 96-well plate at a density of 5,000 cells/well in DMEM with 10% FBS.

  • Allow cells to grow to confluency (approximately 36-48 hours).

  • Replace the medium with DMEM containing 0.5% calf serum.

  • Prepare serial dilutions of this compound in DMEM with 0.5% calf serum.

  • Add the this compound dilutions to the wells, followed by the addition of a fixed concentration of Shh-N or SAG to induce Hh pathway activation. Include appropriate controls (vehicle control, agonist alone).

  • Incubate the cells for 36-48 hours.

  • Remove the medium and add 50 µL of lysis buffer to each well. Incubate with gentle rocking for 45 minutes.[6]

  • Transfer 10 µL of the lysate to a new 96-well assay plate.[6]

  • Add 50 µL of room temperature CDP-Star reagent to each well and incubate for 15 minutes in the dark.[6]

  • Read the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the inhibitor concentration.

Protocol 2: Quantitative Real-Time PCR (qPCR) for GLI1 Expression

Objective: To measure the effect of this compound on the expression of the Hh target gene GLI1 in a BCC cell line.

Materials:

  • BCC cell line (e.g., ASZ murine BCC cells or a human BCC cell line if available)

  • Complete growth medium

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Validated primers for GLI1 and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • Seed BCC cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).

  • Harvest the cells and extract total RNA using a preferred method.

  • Synthesize cDNA from a consistent amount of total RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, primers for GLI1 and a reference gene, and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in GLI1 expression in treated versus control cells.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation This compound This compound This compound->SMO Inhibits Target_Genes Target Genes (GLI1, PTCH1) GLI_active->Target_Genes Transcription Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation A Hedgehog Pathway Inhibition Assays (AP, Luciferase, qPCR) B BCC Cell Proliferation & Viability Assays (MTT, CellTiter-Glo) A->B C Apoptosis Assays (Annexin V, Caspase) B->C H Determine IC50 Values C->H D BCC Animal Models (GEMMs, Xenografts) E Systemic Administration of this compound D->E F Tumor Growth Measurement E->F G Histological & Molecular Analysis of Tumors F->G I Assess Anti-Tumor Efficacy G->I J Elucidate Mechanism of Action I->J

References

Application Notes and Protocols for Hedgehog IN-3 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedgehog IN-3 is a potent small molecule inhibitor of the Hedgehog (Hh) signaling pathway, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.01 µM in C3H10T1/2 cells.[1] The Hedgehog pathway is a critical regulator of embryonic development and its aberrant activation in adults is implicated in the pathogenesis of various cancers. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure experimental consistency and accuracy.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValue
Molecular Weight 407.78 g/mol
Chemical Formula C₁₈H₁₃ClF₃N₅O
CAS Number 1128191-09-2
Appearance Crystalline solid
Purity ≥98% (as typically supplied by vendors)
Primary Solvent Dimethyl Sulfoxide (B87167) (DMSO)

Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in cell differentiation and proliferation. In the absence of a Hedgehog ligand, the transmembrane receptor Patched (PTCH) inhibits Smoothened (SMO), another transmembrane protein. This inhibition prevents the activation of the GLI family of transcription factors. Upon binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to PTCH, the inhibition on SMO is relieved, leading to the activation of GLI transcription factors, which then translocate to the nucleus and induce the expression of target genes. This compound exerts its inhibitory effect on this pathway.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (active) GLI (active) GLI->GLI (active) Activation This compound This compound This compound->SMO Inhibits Target Gene Expression Target Gene Expression GLI (active)->Target Gene Expression Promotes

A simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in high-purity dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity DMSO (≥99.7%)

  • Sterile, amber or light-protecting microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial containing this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

    • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 407.78 g/mol × 1000 mg/g = 4.0778 mg

  • Dissolution: Add the calculated volume of DMSO to the tube containing the this compound powder. For 4.08 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage: To prevent multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes. Store the aliquots at -20°C.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a small molecule inhibitor stock solution.

experimental_workflow start Start equilibrate Equilibrate inhibitor to Room Temperature start->equilibrate weigh Weigh Inhibitor Powder equilibrate->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

A flowchart outlining the key steps for preparing a this compound stock solution.

Data Presentation: Key Experimental Parameters

ParameterRecommendationNotes
Stock Solution Concentration 10 mMA standard starting concentration for most in vitro assays, allowing for a wide range of working dilutions.
Solvent Anhydrous DMSOEnsures good solubility and stability. The final DMSO concentration in cell-based assays should be kept low (typically ≤ 0.1% v/v) to avoid cellular toxicity.
Storage Temperature -20°CProtect from light. Aliquoting is crucial to minimize freeze-thaw cycles which can lead to compound degradation.
Typical Working Concentration 0.01 µM - 10 µMThe optimal concentration should be determined empirically for each specific cell line and assay.[1]
Stock Solution Stability At least 6 months at -20°C when stored properlyDiscard the stock solution if any precipitation is observed upon thawing. Avoid long-term storage of diluted aqueous solutions.

Conclusion

Proper preparation and storage of this compound stock solutions are fundamental for obtaining reliable and reproducible experimental outcomes. By following these detailed protocols and application notes, researchers can confidently utilize this potent Hedgehog pathway inhibitor in their studies of cancer and developmental biology. It is always recommended to consult the manufacturer's specific guidelines for the lot of the compound being used.

References

Application Notes and Protocols for Luciferase Reporter Assay: Evaluating Hedgehog IN-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. The luciferase reporter assay is a widely used, sensitive, and quantitative method for screening and characterizing inhibitors of the Hh pathway. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to determine the inhibitory activity of Hedgehog IN-3, a potent small molecule inhibitor of the Hh signaling pathway.

Principle of the Assay

The luciferase reporter assay for Hedgehog signaling relies on a genetically engineered cell line that contains a luciferase reporter gene under the transcriptional control of a Gli-responsive promoter. Gli transcription factors are the final effectors of the Hh pathway. In the presence of an active Hh signal, Gli proteins translocate to the nucleus and activate the transcription of target genes, including the luciferase reporter. The resulting luciferase enzyme catalyzes a light-producing reaction, and the luminescence signal is proportional to the Hh pathway activity. Inhibitors of the Hh pathway will decrease Gli-mediated transcription, leading to a reduction in the luminescence signal. A secondary, constitutively expressed luciferase, such as Renilla luciferase, is often co-transfected to normalize for variations in cell number and transfection efficiency.

Data Presentation

The inhibitory activity of this compound on the Hedgehog signaling pathway has been quantified using a luciferase reporter assay. The half-maximal inhibitory concentration (IC50) value provides a measure of the compound's potency.

CompoundCell LineIncubation TimeIC50 (µM)
This compoundC3H10T1/272 hours0.01[1]

Signaling Pathway and Experimental Workflow

To visually represent the key processes involved, the following diagrams illustrate the Hedgehog signaling pathway, the mechanism of the luciferase reporter assay, and the experimental workflow for assessing the activity of this compound.

Luciferase_Reporter_Assay cluster_activation Pathway Activation cluster_reporter Reporter Gene Expression cluster_detection Signal Detection Hh_Agonist Hedgehog Agonist Reporter_Cell Reporter Cell Line (e.g., Shh-LIGHT2) Hh_Agonist->Reporter_Cell Gli_Activation Gli Activation Reporter_Cell->Gli_Activation Gli_Responsive_Promoter Gli-Responsive Promoter Gli_Activation->Gli_Responsive_Promoter Luciferase_Gene Firefly Luciferase Gene Gli_Responsive_Promoter->Luciferase_Gene Drives Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation Light Light (Luminescence) Luciferase_Protein->Light Catalyzes Luciferin Luciferin (Substrate) Luminometer Luminometer Light->Luminometer Measured by Hedgehog_IN3 This compound Hedgehog_IN3->Gli_Activation Inhibits Experimental_Workflow start Start seed_cells Seed Reporter Cells (e.g., Shh-LIGHT2) in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add this compound (serial dilutions) incubate1->add_compounds add_agonist Add Hedgehog Agonist (e.g., SAG or Shh-conditioned medium) add_compounds->add_agonist incubate2 Incubate (48-72h) add_agonist->incubate2 lyse_cells Lyse Cells incubate2->lyse_cells measure_luminescence Measure Firefly & Renilla Luminescence lyse_cells->measure_luminescence analyze_data Data Analysis: Normalize Firefly to Renilla, Calculate % Inhibition, Determine IC50 measure_luminescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited publicly available data on the specific degradation and stability of Hedgehog IN-3, this guide uses Cyclopamine (B1684311), a well-characterized natural product inhibitor of the Hedgehog (Hh) signaling pathway, as a representative example. The principles and troubleshooting advice provided here are generally applicable to other small molecule inhibitors of this pathway, including this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for Hedgehog pathway inhibitors like Cyclopamine?

A1: The Hedgehog signaling pathway is crucial for embryonic development and can be aberrantly activated in various cancers.[1][2] The pathway is initiated when a Hedgehog ligand (like Sonic Hedgehog, Shh) binds to its receptor, Patched (PTCH). This binding relieves the inhibition of another transmembrane protein called Smoothened (SMO).[1][3] Activated SMO then initiates a signaling cascade that leads to the activation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation and survival.[1][3] Cyclopamine and many other Hedgehog pathway inhibitors act by directly binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.[3][4][5]

Q2: How should I prepare a stock solution of Cyclopamine?

A2: Cyclopamine has poor solubility in aqueous solutions but is soluble in organic solvents.[6][7] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6][7][8] The final concentration of the solvent in your cell culture medium should be kept low (typically ≤0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.[6][9]

Q3: What are the recommended storage conditions for Cyclopamine solutions?

A3: Cyclopamine stock solutions should be stored at -20°C.[6][7] It is advisable to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles, which can affect the compound's integrity.[6][10] Protect the solutions from light.[6][10] Aqueous solutions of Cyclopamine are not recommended for storage for more than one day.[7]

Q4: What is the stability of Cyclopamine in cell culture media?

Troubleshooting Guides

Issue 1: Low Potency or Inconsistent Results

Possible Cause 1: Compound Degradation.

  • Troubleshooting:

    • Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[6][10]

    • Ensure the pH of your culture medium is stable, as acidic conditions can promote Cyclopamine degradation.[12]

Possible Cause 2: Improper Stock Solution Preparation.

  • Troubleshooting:

    • Ensure the compound is fully dissolved in the solvent. Sonication can aid in dissolving Cyclopamine in ethanol.[8]

    • Verify the final concentration of your stock solution.

Possible Cause 3: Cell Line-Specific Sensitivity.

  • Troubleshooting:

    • Confirm that your cell line has an active Hedgehog pathway.

    • Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Issue 2: Compound Precipitation in Cell Culture Media

Possible Cause 1: Poor Solubility.

  • Troubleshooting:

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤0.1%) to maintain solubility and avoid cytotoxicity.[6][9]

    • Add the stock solution to pre-warmed (37°C) cell culture media slowly and with gentle mixing to ensure even dispersion.[9]

    • Avoid using cold media, as this can decrease the solubility of the compound.[9]

Possible Cause 2: High Compound Concentration.

  • Troubleshooting:

    • If high concentrations are required, consider using a different solvent or a specialized formulation if available. However, for most in vitro studies, the working concentrations should be within the soluble range.

Data Presentation

Table 1: Solubility of Cyclopamine

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥6.86 mg/mL[6][13]
Ethanol~10-28 mg/mL[7][8]
Dimethyl formamide (B127407) (DMF)~2 mg/mL[7]
Ethanol:PBS (pH 7.2) (1:3)~0.25 mg/mL[7]
WaterInsoluble[6][13]

Table 2: Stability and Storage of Cyclopamine

ConditionRecommendationReference
Solid Form Store at -20°C, protected from light. Stable for ≥4 years.[7]
Stock Solution (in organic solvent) Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.[6][10]
Aqueous Solution Not recommended for storage for more than one day.[7]
In Cell Culture Media Prepare fresh for each experiment.[9]

Experimental Protocols

Protocol 1: Preparation of Cyclopamine Stock Solution
  • Materials:

    • Cyclopamine powder

    • Anhydrous DMSO or absolute ethanol

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath (optional, for ethanol)

  • Procedure:

    • Calculate the required amount of Cyclopamine and solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Add the appropriate volume of DMSO or ethanol to the vial containing the Cyclopamine powder.

    • Cap the vial tightly and vortex thoroughly until the compound is fully dissolved.

    • If using ethanol and the compound does not fully dissolve, sonicate the vial for 10-15 minutes.[8] Gentle warming to 37°C can also be applied.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -20°C, protected from light.[6][7][10]

Protocol 2: Cell-Based Hedgehog Pathway Inhibition Assay
  • Materials:

    • Hedgehog-responsive cell line (e.g., Shh-LIGHT II cells)

    • Complete cell culture medium

    • Serum-free medium

    • Cyclopamine stock solution

    • Recombinant Shh protein (or other pathway activators like SAG)

    • 96-well cell culture plates

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed the Hedgehog-responsive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • The next day, replace the medium with serum-free medium to induce primary cilia formation, which is often required for Hedgehog signaling.

    • Prepare serial dilutions of Cyclopamine in serum-free medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent).

    • Add the diluted Cyclopamine or vehicle control to the respective wells.

    • Add the Hedgehog pathway activator (e.g., recombinant Shh) to all wells except for the negative control.

    • Incubate the plate for the desired period (e.g., 24-48 hours).

    • After incubation, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions using a luminometer.

    • Normalize the reporter activity to cell viability if necessary (e.g., using a CellTiter-Glo assay).

    • Calculate the IC50 value of Cyclopamine by plotting the normalized reporter activity against the logarithm of the inhibitor concentration.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH Receptor Shh->PTCH binds SMO Smoothened (SMO) PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI inhibits GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Cyclopamine Cyclopamine Cyclopamine->SMO inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of Cyclopamine on Smoothened (SMO).

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis A Prepare fresh stock solution of inhibitor (e.g., Cyclopamine in DMSO) C Prepare serial dilutions of inhibitor in pre-warmed media A->C B Warm cell culture media to 37°C B->C D Add dilutions to cells and incubate C->D E Assess inhibitor stability and effect (e.g., Luciferase assay, Western blot) D->E F Analyze data and determine IC50 E->F

Caption: A typical experimental workflow for assessing the stability and efficacy of a Hedgehog pathway inhibitor in cell culture.

Troubleshooting_Guide Start Inconsistent or low inhibitor activity? Q1 Are you preparing fresh dilutions for each experiment? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the final solvent concentration (e.g., DMSO) ≤0.1%? A1_Yes->Q2 Sol1 Prepare fresh dilutions from stock immediately before use. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Do you observe precipitation when adding inhibitor to media? A2_Yes->Q3 Sol2 Lower the solvent concentration. Re-evaluate solubility and toxicity. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Add stock solution to pre-warmed media slowly while mixing. A3_Yes->Sol3 End Consider other factors: cell line sensitivity, assay conditions. A3_No->End

Caption: A troubleshooting decision tree for common issues with Hedgehog pathway inhibitors in experiments.

References

reducing Hedgehog IN-3 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the Hedgehog pathway inhibitor, Hedgehog IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is a critical regulator of embryonic development and can be aberrantly activated in various cancers, contributing to tumor growth and the survival of cancer stem cells.[2][3] In the canonical pathway, the binding of a Hedgehog ligand (like Sonic Hedgehog, SHH) to the Patched (PTCH) receptor relieves the inhibition of Smoothened (SMO), a G-protein-coupled receptor-like protein.[2][3] This allows SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors which regulate the expression of Hh target genes.[2] this compound is reported to inhibit the Hedgehog pathway with an IC50 of 0.01 µM in C3H10T1/2 cells.

Q2: What are the common causes of cytotoxicity when using small molecule inhibitors like this compound in cell culture?

A2: Cytotoxicity from small molecule inhibitors can stem from several factors:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[4]

  • Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended Hedgehog pathway component, leading to unintended and toxic consequences.[4]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at certain concentrations (typically >0.5%).[4][5]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[4]

  • Compound Instability: The inhibitor may be unstable in aqueous cell culture media at 37°C, leading to the formation of toxic degradation products.[6]

Q3: How do I determine the optimal, non-toxic concentration of this compound for my experiments?

A3: The optimal concentration of this compound should be determined empirically for each cell line. A good starting point is to perform a dose-response experiment to determine both the half-maximal inhibitory concentration (IC50) for pathway inhibition and the 50% cytotoxic concentration (CC50) for cell viability. The therapeutic window for your experiments will be the concentration range that effectively inhibits the Hedgehog pathway with minimal cytotoxicity. It is advisable to use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target effects.[7]

Q4: What are the best practices for preparing and storing this compound?

A4: To ensure the quality and minimize potential issues with this compound:

  • Dissolving the Compound: Use high-purity, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).[4] Ensure the compound is fully dissolved.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] Protect from light if the compound is light-sensitive.

  • Working Solutions: Prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium for each experiment.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High levels of cell death observed at expected effective concentrations. Inhibitor concentration is too high.Perform a dose-response curve to determine the CC50 value. Start with a wide range of concentrations, including those below the reported IC50 value.[4]
Cell line is particularly sensitive to Hedgehog pathway inhibition or the inhibitor itself.Test a panel of cell lines to find a more robust model. If not possible, perform extensive optimization of concentration and exposure time.[4]
Off-target cytotoxicity.Perform a target engagement assay to confirm Hedgehog pathway inhibition at non-toxic concentrations. Consider using a structurally different Hedgehog pathway inhibitor to see if the cytotoxicity is compound-specific.
Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control (medium with the same concentration of DMSO as the highest inhibitor concentration).[4]
Inhibitor instability in media leading to toxic byproducts.Assess the stability of this compound in your cell culture medium over the time course of your experiment.[6] Prepare fresh working solutions for each experiment.
Inconsistent results between experiments. Inhibitor instability or degradation in stock solution.Prepare fresh stock solutions of the inhibitor. Store aliquots properly at -20°C or -80°C and avoid repeated freeze-thaw cycles.[4][6]
Incomplete solubilization of the inhibitor.Ensure the stock solution is completely dissolved before making dilutions. Briefly vortex and visually inspect for any precipitate.
Variability in cell seeding density or cell health.Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase and healthy before starting the experiment.
No inhibition of Hedgehog target gene expression or pathway activity. Cell line is not dependent on the Hedgehog pathway.Confirm Hedgehog pathway activity in your cell line using a positive control, such as a Sonic Hedgehog (SHH) ligand or a Smoothened (SMO) agonist like SAG.[8]
Inhibitor is not cell-permeable.While most small molecules are designed to be cell-permeable, this can be a factor. If possible, verify from the literature or manufacturer's data.
Incorrect timing of inhibitor addition.The timing of inhibitor addition relative to pathway stimulation can be critical. Optimize the pre-incubation time with the inhibitor before adding a stimulating agent.
The inhibitor targets a component of the pathway that is mutated or bypassed in your cell line.Some cancers have resistance mutations downstream of SMO.[8] Consider inhibitors that target downstream components like GLI transcription factors if SMO inhibition is ineffective.

Data Presentation

Table 1: User-Defined Experimental Parameters for this compound

Researchers should empirically determine the following values for their specific cell line and experimental conditions.

Parameter Cell Line Value Method
IC50 (Hedgehog Pathway Inhibition) e.g., Panc-1Enter your valuee.g., GLI-Luciferase Reporter Assay
CC50 (Cytotoxicity) e.g., Panc-1Enter your valuee.g., MTT, MTS, or CellTiter-Glo Assay
Optimal Working Concentration e.g., Panc-1Enter your valueBased on IC50 and CC50 data
Maximum Non-Toxic DMSO Concentration e.g., Panc-1Enter your valueCell Viability Assay

Experimental Protocols

Protocol 1: Determination of IC50 and CC50 using MTT Assay

This protocol provides a framework for determining the cytotoxic effects (CC50) and can be adapted to determine the inhibitory concentration (IC50) by using a relevant pathway activity readout.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)[5]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9][10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated DMSO stock. It is recommended to perform a wide range of concentrations in the initial experiment (e.g., 0.01 nM to 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions) and a no-cell control (medium only).

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[9][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the CC50 value.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI-R GLI (Repressor) GLI->GLI-R Cleavage GLI-A GLI (Activator) GLI->GLI-A Activation Target Genes Target Genes GLI-R->Target Genes Represses This compound This compound This compound->SMO Inhibits GLI-A->Target Genes Activates

Caption: Canonical Hedgehog Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with this compound and controls A->C B Prepare serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 3-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % viability and plot dose-response curve H->I J Determine CC50 value I->J

Caption: General experimental workflow for determining the CC50 of this compound.

Troubleshooting_Tree Start High Cytotoxicity Observed CheckDMSO Is DMSO concentration < 0.5%? Start->CheckDMSO LowerDMSO Lower DMSO concentration and re-test CheckDMSO->LowerDMSO No DoseResponse Perform dose-response to find CC50 CheckDMSO->DoseResponse Yes LowerDMSO->DoseResponse ReduceConc Use concentration below CC50 DoseResponse->ReduceConc Effective concentration is cytotoxic CheckTime Reduce incubation time DoseResponse->CheckTime Effective concentration is non-cytotoxic ReduceConc->CheckTime TimeCourse Perform time-course experiment CheckTime->TimeCourse Yes OffTarget Consider off-target effects or compound instability CheckTime->OffTarget No TimeCourse->OffTarget

Caption: Troubleshooting decision tree for high cytotoxicity issues with this compound.

References

Technical Support Center: Hedgehog IN-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variability associated with Hedgehog IN-3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Hedgehog signaling pathway. While its precise binding target within the pathway is not explicitly stated in publicly available literature, it is known to inhibit the pathway with a potent IC50. The Hedgehog pathway is a critical signaling cascade involved in embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers.

Q2: What are the physical and chemical properties of this compound?

Below is a summary of the known properties of this compound.

PropertyValue
Synonyms Compound 3
Molecular Formula C₁₈H₁₃ClF₃N₅O
Molecular Weight 407.78 g/mol
Appearance Crystalline solid
IC50 0.01 µM in a Hedgehog pathway assay using C3H10T1/2 cells[1][2]

Q3: How should I dissolve and store this compound?

For optimal results, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For cell-based assays, further dilutions should be made in your cell culture medium to a final DMSO concentration of less than 0.5% to avoid solvent-induced cytotoxicity.

Stock solutions should be stored at -20°C or -80°C, protected from light and moisture to ensure stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: No or low inhibitory effect observed.

Possible Cause Troubleshooting Steps
Inhibitor Precipitation Visually inspect the media for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (<0.5%). Prepare fresh dilutions from the stock solution for each experiment.
Incorrect Inhibitor Concentration Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your specific cell line and assay conditions.
Cell Line Insensitivity Confirm that your chosen cell line has an active Hedgehog pathway and is dependent on it for the phenotype you are measuring. Test the inhibitor on a well-characterized Hedgehog-responsive cell line (e.g., C3H10T1/2) as a positive control.
Inhibitor Degradation Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment.
Assay Variability Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.[3]

Issue 2: High variability between replicate experiments.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Use a cell counter to ensure accurate and consistent cell numbers are plated in each well and across experiments.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Variations in Incubation Time Ensure that the incubation time with this compound is consistent across all experiments.
Inconsistent Reagent Preparation Prepare all reagents fresh and use consistent pipetting techniques.

Issue 3: Observed cytotoxicity at expected inhibitory concentrations.

Possible Cause Troubleshooting Steps
Off-target Effects Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay to distinguish between specific Hedgehog pathway inhibition and general cytotoxicity.[4]
High DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Include a vehicle control (media with the same DMSO concentration without the inhibitor) in all experiments.
Cell Line Sensitivity Some cell lines may be more sensitive to the compound or the vehicle. Determine the maximum non-toxic concentration of the inhibitor and DMSO for your specific cell line.

Experimental Protocols

Key Experiment: Hedgehog Pathway Reporter Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound using a Gli-responsive luciferase reporter cell line.

Materials:

  • Gli-responsive luciferase reporter cell line (e.g., NIH/3T3-light2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium

  • This compound

  • Hedgehog pathway agonist (e.g., Sonic Hedgehog ligand (Shh-N) or SAG)

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with serum-free or low-serum medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add the diluted inhibitor to the cells. Include a vehicle control (DMSO) and a positive control (a known Hedgehog pathway inhibitor).

  • Pathway Activation: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), add the Hedgehog pathway agonist (e.g., Shh-N or SAG) to the appropriate wells. Include an unstimulated control (vehicle only).

  • Incubation: Incubate the plate for 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition relative to the agonist-stimulated control.

Visualizations

Caption: Canonical Hedgehog Signaling Pathway and Potential Inhibition by this compound.

Troubleshooting_Workflow Start Poor Inhibitor Response Check_Compound Compound & Protocol Issues? Start->Check_Compound Check_Cell_Line Cell Line Issues? Check_Compound->Check_Cell_Line No Solubility Check for Precipitation Optimize Solvent Concentration Check_Compound->Solubility Yes Concentration Perform Dose-Response Check_Compound->Concentration Yes Stability Use Fresh Aliquots Proper Storage Check_Compound->Stability Yes Check_Assay Assay Readout Issues? Check_Cell_Line->Check_Assay No Pathway_Dependence Confirm Hh Pathway Activity Use Positive Control Cell Line Check_Cell_Line->Pathway_Dependence Yes Resistance Check for SMO Mutations Test Downstream Inhibition Check_Cell_Line->Resistance Yes Sensitivity Use Direct Pathway Readout (e.g., qPCR for GLI1) Check_Assay->Sensitivity Yes Endpoint Perform Time-Course Experiment Check_Assay->Endpoint Yes End Resolution Solubility->End Concentration->End Stability->End Pathway_Dependence->End Resistance->End Sensitivity->End Endpoint->End

Caption: Troubleshooting workflow for poor Hedgehog inhibitor response.

References

Technical Support Center: Hedgehog IN-3 Negative Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hedgehog (Hh) pathway inhibitor, IN-3. Proper negative control experiments are crucial for the accurate interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for an experiment using Hedgehog IN-3?

A1: To ensure the specificity of this compound's effects, several negative controls are essential. These include a vehicle control, a biological negative control, and an inactive compound control. The vehicle control, typically DMSO, accounts for any effects of the solvent used to dissolve IN-3. A biological negative control would be a cell line that does not rely on the Hedgehog pathway for its growth or survival.[1] An inactive compound control, a molecule structurally similar to IN-3 but without inhibitory activity on the Hedgehog pathway, can help identify off-target effects.

Q2: My vehicle control (DMSO) is showing a slight inhibition of the Hedgehog pathway. What could be the cause?

A2: While uncommon, high concentrations of DMSO can have cytotoxic effects or interfere with cellular signaling pathways. It is recommended to perform a dose-response curve for your vehicle to determine the highest non-toxic concentration. Ensure that the final DMSO concentration in your experiments is consistent across all conditions and ideally below 0.5%.

Q3: I am not observing the expected downstream effects of Hedgehog inhibition (decreased GLI1 and PTCH1 expression) after treating my cells with IN-3. What are the possible reasons?

A3: Several factors could contribute to this issue:

  • Cell Line Specificity: The chosen cell line may not have a constitutively active Hedgehog pathway or may possess intrinsic resistance mechanisms.[1]

  • Incorrect Dosage: The concentration of IN-3 may be too low. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line. This compound has a reported IC50 of 0.01 µM in C3H10T1/2 cells.[2]

  • Timing of Measurement: The transcriptional effects of IN-3 may be time-dependent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal time point for measuring target gene expression.[3]

  • Compound Instability: Ensure that the this compound stock solution is prepared and stored correctly to prevent degradation.[1]

Q4: My negative control cell line, which is supposed to be Hedgehog pathway-independent, is showing a response to IN-3. How do I interpret this?

A4: This observation suggests potential off-target effects of this compound. It is crucial to investigate this further. Consider using a structurally similar but inactive compound as an additional negative control to see if the effect is specific to the chemical scaffold of IN-3.[1] Additionally, profiling the expression of key Hedgehog pathway components in your negative control cell line can confirm its pathway independence.

Troubleshooting Guides

Issue 1: High Background in Negative Controls
Potential Cause Troubleshooting Step Expected Outcome
Vehicle (e.g., DMSO) Toxicity Perform a cell viability assay (e.g., MTT) with a range of vehicle concentrations.Determine the maximum non-toxic vehicle concentration.
Assay Reagent Contamination Run a "no-cell" control with all assay reagents.No signal should be detected in the absence of cells.
Leaky Reporter Construct (for reporter assays) Test the reporter construct in a cell line known to have no Hedgehog pathway activity.The reporter should only be active in the presence of a Hedgehog signaling agonist.[1]
Issue 2: Inconsistent Results with Negative Controls
Potential Cause Troubleshooting Step Expected Outcome
Inhibitor Instability Prepare fresh stock solutions of IN-3 for each experiment. Store according to the manufacturer's instructions.Consistent and reproducible inhibition of the Hedgehog pathway.
Variable Cell Health or Density Standardize cell passage number, seeding density, and culture conditions.Reduced variability between experimental replicates.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions.Increased precision and accuracy of results.

Experimental Protocols

Protocol 1: Quantitative Real-Time PCR (qPCR) for GLI1 and PTCH1 Expression

This protocol is for measuring the mRNA expression levels of the Hedgehog target genes GLI1 and PTCH1.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at the desired concentrations, along with vehicle and other negative controls, for the predetermined optimal time.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[3] A successful experiment will show a significant decrease in GLI1 and PTCH1 mRNA levels in cells treated with an effective concentration of IN-3 compared to the vehicle control.

Protocol 2: Western Blot for GLI1 Protein Expression

This protocol is for detecting the protein levels of the Hedgehog transcription factor GLI1.

  • Protein Extraction: Lyse cells treated with IN-3 and controls in RIPA buffer supplemented with protease inhibitors.[4] Quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against GLI1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis to quantify the band intensities and normalize them to the loading control.

Visualizations

HedgehogSignalingPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Processing GLI-A GLI-A GLI->GLI-A TargetGenes Target Genes (GLI1, PTCH1) GLI-R->TargetGenes Represses GLI-A->TargetGenes IN-3 IN-3 IN-3->SMO Inhibits TroubleshootingWorkflow Start Unexpected Activity in Negative Control CheckVehicle Is Vehicle Control Showing Activity? Start->CheckVehicle CheckInactiveCmpd Is Inactive Compound Control Showing Activity? CheckVehicle->CheckInactiveCmpd No VehicleToxicity Potential Vehicle Toxicity CheckVehicle->VehicleToxicity Yes CheckBioNegative Is Biological Negative Control Showing Activity? CheckInactiveCmpd->CheckBioNegative No OffTarget Potential Off-Target Effect CheckInactiveCmpd->OffTarget Yes PathwayActive Cell Line May Have Active Hh Pathway CheckBioNegative->PathwayActive Yes Solution2 Use alternative inactive control. Investigate off-target pathways. OffTarget->Solution2 Solution1 Lower vehicle concentration. Perform dose-response. VehicleToxicity->Solution1 Solution3 Validate Hh pathway status of the cell line. Choose a different negative control cell line. PathwayActive->Solution3 ControlLogic cluster_experiment Experimental Setup cluster_controls Negative Controls Hh-IN-3 This compound Treatment Vehicle Vehicle Control (e.g., DMSO) Hh-IN-3->Vehicle Compared against InactiveCompound Inactive Compound Control Hh-IN-3->InactiveCompound Distinguishes on-target from off-target compound effects BiologicalNegative Biological Negative Control (Hh-independent cell line) Hh-IN-3->BiologicalNegative Confirms cell-type specific Hedgehog dependency Vehicle->InactiveCompound Distinguishes solvent effects from...

References

Validation & Comparative

A Comparative In Vitro Analysis of Hedgehog Pathway Inhibitors: Hedgehog IN-3 vs. Vismodegib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of two potent small molecule inhibitors of the Hedgehog (Hh) signaling pathway: Hedgehog IN-3 and vismodegib (B1684315). The Hedgehog pathway is a critical signaling cascade in embryonic development and its aberrant reactivation in adults is a known driver in several forms of cancer, including basal cell carcinoma and medulloblastoma. Both this compound and vismodegib target the G-protein coupled receptor Smoothened (SMO), a key transducer in this pathway. This document summarizes their in vitro potency, provides detailed experimental protocols for assessing their activity, and visualizes the underlying biological and experimental frameworks.

Data Presentation

The following table summarizes the available in vitro potency data for this compound and vismodegib. It is important to note that the half-maximal inhibitory concentration (IC50) values presented were determined using different assay systems and cell types, and therefore are not directly comparable. However, they provide a valuable indication of the potent inhibitory activity of both compounds.

ParameterThis compoundVismodegib
Target Smoothened (SMO)Smoothened (SMO)
IC50 0.01 µM (Hedgehog pathway inhibition in C3H10T1/2 cells)[1]3 nM (0.003 µM) in a cell-free assay[2] 0.165 µM (Gli1 inhibition in a medulloblastoma model)[3] 0.267 µM (Gli1 inhibition in a colorectal cancer model)[3] >50 µM in neuroblastoma cells[4]
Binding Affinity (Kd) Data not publicly availableData not publicly available; binds to the 7-transmembrane domain of SMO[5][6]

Signaling Pathway and Inhibitor Mechanism of Action

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (SMO). Ligand binding to PTCH1 relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. Both this compound and vismodegib are antagonists of SMO, binding to it and preventing the downstream activation of the pathway.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits Gli Complex Gli Complex SMO->Gli Complex Activates SUFU SUFU Gli (Active) Gli (Active) Gli Complex->SUFU Releases from Gli Complex->Gli (Active) Activation Target Gene Expression Target Gene Expression Gli (Active)->Target Gene Expression Promotes This compound This compound This compound->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Inhibits

Hedgehog Signaling Pathway and Inhibition

Experimental Protocols

To evaluate the in vitro activity of Hedgehog pathway inhibitors, several cell-based assays are commonly employed. Below are representative protocols for the assays used to characterize this compound and vismodegib.

Alkaline Phosphatase Differentiation Assay (for this compound)

This assay is based on the ability of Hedgehog signaling to induce the differentiation of pluripotent mesenchymal C3H10T1/2 cells into osteoblasts, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation.

1. Cell Culture and Seeding:

  • Culture C3H10T1/2 mouse embryonic fibroblast cells in Basal Medium Eagle (BME) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

  • Seed the cells in 96-well plates at a density that allows them to reach confluence at the time of treatment.

2. Compound Treatment and Pathway Activation:

  • Once confluent, replace the growth medium with a low-serum medium.

  • Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.

  • Induce Hedgehog pathway signaling by adding a recombinant Shh ligand or a small molecule SMO agonist like SAG (Smoothened Agonist).

3. Incubation:

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator to allow for cell differentiation.

4. Alkaline Phosphatase Activity Measurement:

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer.

  • Add a substrate for alkaline phosphatase, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysates.

  • Incubate at 37°C to allow for the colorimetric reaction to develop.

  • Measure the absorbance at 405 nm using a microplate reader.

5. Data Analysis:

  • Normalize the ALP activity to the total protein concentration in each well.

  • Plot the normalized ALP activity against the concentration of this compound to determine the IC50 value.

Gli-Luciferase Reporter Assay (for Vismodegib)

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of a Gli-responsive promoter. Inhibition of the Hedgehog pathway results in a decrease in luciferase expression, which can be quantified as a change in luminescence.

1. Cell Line and Seeding:

  • Use a stable cell line such as Shh-LIGHT2 cells (NIH/3T3 cells) containing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Seed the cells in 96-well white, clear-bottom plates and allow them to adhere overnight.

2. Compound Treatment and Pathway Activation:

  • Replace the growth medium with a low-serum medium.

  • Add serial dilutions of vismodegib or vehicle control to the wells.

  • After a pre-incubation period (e.g., 1 hour), stimulate the Hedgehog pathway by adding a Smoothened agonist like SAG.

3. Incubation:

  • Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

4. Luciferase Assay:

  • Lyse the cells using a passive lysis buffer.

  • Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and viability.

  • Calculate the percent inhibition of Gli activity for each concentration of vismodegib relative to the agonist-treated control.

  • Plot the normalized data against the inhibitor concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro comparison of Hedgehog pathway inhibitors.

cluster_workflow Experimental Workflow cluster_assays Assay Types Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Pathway Activation Pathway Activation Compound Treatment->Pathway Activation Incubation Incubation Pathway Activation->Incubation Assay Readout Assay Readout Incubation->Assay Readout Data Analysis Data Analysis Assay Readout->Data Analysis Alkaline Phosphatase Alkaline Phosphatase Assay Readout->Alkaline Phosphatase Gli-Luciferase Gli-Luciferase Assay Readout->Gli-Luciferase Binding Assay Binding Assay Assay Readout->Binding Assay

In Vitro Inhibitor Comparison Workflow

References

A Comparative Analysis of Hedgehog Pathway Inhibitors: Sonidegib vs. GANT61

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key Hedgehog (Hh) signaling pathway inhibitors: sonidegib, a clinically approved Smoothened (SMO) antagonist, and GANT61, a preclinical inhibitor of the downstream transcription factors GLI1 and GLI2. This comparative analysis is supported by experimental data to inform preclinical research and drug development strategies.

Introduction to Hedgehog Signaling Inhibition

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma (BCC) and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which alleviates the inhibition of the G-protein coupled receptor, Smoothened (SMO). This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1]

Targeting this pathway has proven to be a successful therapeutic strategy. This guide focuses on two distinct mechanisms of Hh pathway inhibition: targeting the transmembrane protein SMO with sonidegib and inhibiting the downstream effector proteins GLI1 and GLI2 with GANT61.

Overview of Sonidegib and GANT61

Sonidegib (formerly NVP-LDE225) is a potent and selective small molecule inhibitor of SMO.[2] It is approved for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or those who are not candidates for surgery or radiation therapy.[3] By binding to and inhibiting SMO, sonidegib effectively blocks the entire downstream signaling cascade.[4]

GANT61 is a preclinical small molecule inhibitor that acts downstream of SMO, directly targeting the zinc-finger transcription factors GLI1 and GLI2.[5][6] It has been shown to inhibit GLI-mediated transcription and induce apoptosis in various cancer cell lines.[5][7] As it acts downstream of SMO, it has the potential to overcome resistance mechanisms that may arise from mutations in the SMO protein.[7]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for sonidegib and GANT61, providing a direct comparison of their potency and efficacy in various experimental models.

Parameter Sonidegib GANT61 Reference(s)
Target Smoothened (SMO)GLI1 and GLI2[4][5]
Chemical Formula C₂₆H₂₆F₃N₃O₃C₂₇H₃₅N₅[1][3]
Molecular Weight 485.5 g/mol 429.6 g/mol [1][3]
IC₅₀ (Hh Pathway Inhibition) 1.3 nM (mouse Smo), 2.5 nM (human SMO)5 µM (in GLI1-expressing HEK293T cells)[5][8]
Primary Indication Locally Advanced Basal Cell Carcinoma (laBCC)Preclinical[3]
Table 1: General Characteristics of Sonidegib and GANT61
Cell Line Assay Type Sonidegib (Concentration/Effect) GANT61 (Concentration/Effect) Reference(s)
Medulloblastoma AllograftIn vivo tumor growthDose-dependent tumor regressionNot reported[2]
22Rv1 (Prostate Cancer)In vivo tumor growthNot reportedPrevention of tumor development[6]
Pancreatic Cancer Stem CellsIn vitro cell viabilityNot reportedInhibition of cell viability and induction of apoptosis[9]
Pancreatic Cancer Stem CellsIn vivo tumor growthNot reportedInhibition of tumor growth in xenograft model[6]
Colon Carcinoma Cell LinesIn vitro clonogenic survivalNot reportedInhibition of clonogenic survival[10]
Anaplastic Thyroid CarcinomaIn vitro cell proliferationNot reportedSuppression of proliferation[11]
Oral Squamous CarcinomaIn vitro cell viabilityNot reportedTime- and concentration-dependent reduction in viability[12]
Table 2: Preclinical Efficacy of Sonidegib and GANT61 in Various Cancer Models

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used in the evaluation of Hedgehog pathway inhibitors.

Protocol 1: Cell-Based Hedgehog Pathway Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of GLI proteins, providing a direct measure of Hedgehog pathway activation or inhibition.

Methodology:

  • Cell Culture: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of the test inhibitor (e.g., sonidegib or GANT61) for a specified period (e.g., 24-48 hours). Pathway activation is typically induced by the addition of a Smoothened agonist like SAG (Smoothened Agonist).

  • Lysis and Luciferase Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells with known Hedgehog pathway activation (e.g., BCC or medulloblastoma cell lines) are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with various concentrations of sonidegib or GANT61 for a defined period (e.g., 72 hours).

  • Viability Measurement:

    • MTT Assay: MTT reagent is added to the wells and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.

    • CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure ATP levels, which correlate with cell viability. Luminescence is then measured.

  • Data Analysis: The absorbance or luminescence values are plotted against the inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability).

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a Hedgehog pathway inhibitor in a mouse model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., medulloblastoma or prostate cancer) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Drug Administration: The inhibitor (e.g., sonidegib or GANT61) is administered to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for Hh pathway markers (e.g., GLI1) or western blotting.

Mandatory Visualizations

Signaling Pathway Diagram

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters and promotes cleavage GLI_active Active GLI GLI->GLI_active Activation and Nuclear Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Activates sonidegib Sonidegib sonidegib->SMO Inhibits GANT61 GANT61 GANT61->GLI_active Inhibits

Caption: The Hedgehog signaling pathway and points of inhibition by sonidegib and GANT61.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation A Cell-Based Reporter Assay B Cell Viability Assay A->B C Western Blot for Pathway Proteins B->C D Xenograft Tumor Model C->D Proceed to in vivo if promising results E Tumor Growth Measurement D->E F Immunohistochemistry of Tumors E->F I Target Engagement Confirmation F->I Confirm mechanism of action in vivo G IC50/GI50 Determination H Tumor Growth Inhibition (%) G->H H->I

Caption: A typical experimental workflow for the preclinical evaluation of Hedgehog pathway inhibitors.

Comparative Logic Diagram

Comparative_Logic cluster_sonidegib Sonidegib (SMO Inhibitor) cluster_gant61 GANT61 (GLI Inhibitor) Hedgehog Pathway Dysregulation in Cancer Hedgehog Pathway Dysregulation in Cancer S1 Targets SMO Receptor Hedgehog Pathway Dysregulation in Cancer->S1 G1 Targets GLI1/2 Transcription Factors Hedgehog Pathway Dysregulation in Cancer->G1 S2 Clinically Approved (laBCC) S1->S2 S3 High Potency (nM range) S1->S3 S4 Potential for SMO Mutation-based Resistance S1->S4 G2 Preclinical Stage G1->G2 G3 Lower Potency (µM range) G1->G3 G4 May Overcome SMO Inhibitor Resistance G1->G4

Caption: A logical comparison of the key attributes of sonidegib and GANT61.

References

Comparative Analysis of Hedgehog Pathway Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a known driver in several human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative overview of the novel Hedgehog pathway inhibitor, Hedgehog IN-3, alongside other well-characterized inhibitors. The analysis is supported by quantitative data on their potency and detailed experimental protocols for dose-response determination.

Performance Comparison of Hedgehog Pathway Inhibitors

The inhibitory activity of small molecules targeting the Hedgehog pathway is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and a selection of alternative inhibitors, detailing their molecular targets and the cellular context of the measurements.

CompoundMolecular TargetIC50Cell Line/Assay
This compound Hedgehog Pathway0.01 µM (10 nM) C3H10T1/2 cells
Vismodegib (GDC-0449)Smoothened (SMO)3 nMCell-free assay
Sonidegib (LDE-225)Smoothened (SMO)11 nMCell-based assay
CyclopamineSmoothened (SMO)46 nMHh cell assay
GANT61GLI1/GLI2~5 µMGLI1-expressing HEK293T cells
ItraconazoleSmoothened (SMO)~800 nMShh-Light2 reporter cells
SMO-IN-3Smoothened (SMO)34.09 nMHedgehog signaling pathway assay

Elucidating the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor, Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and transduce the signal. This culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then move to the nucleus to regulate the expression of target genes controlling cell fate, proliferation, and survival. Most inhibitors, including this compound, target the key signal transducer, SMO. However, compounds like GANT61 act further downstream by inhibiting the GLI transcription factors.

Hedgehog_Signaling_Pathway cluster_off Pathway OFF (No Hh Ligand) cluster_on Pathway ON (Hh Ligand Present) PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI Complex SUFU_off->GLI_off Sequesters GLI_R GLI Repressor (GLIR) GLI_off->GLI_R Proteolytic Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocates Target_Genes_off Target Genes OFF Hh_Ligand Hh Ligand PTCH1_on PTCH1 Hh_Ligand->PTCH1_on Hh_Ligand->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Inhibits GLI_A GLI Activator (GLIA) SUFU_on->GLI_A Releases Nucleus_on Nucleus GLI_A->Nucleus_on Translocates Target_Genes_on Target Gene Expression

Caption: Simplified diagram of the Hedgehog signaling pathway states.

Experimental Protocols

The potency of Hedgehog pathway inhibitors is commonly determined using a GLI-dependent luciferase reporter assay. This cell-based assay measures the transcriptional activity of the GLI proteins, which are the final effectors of the pathway.

GLI-Luciferase Reporter Assay Protocol

This protocol is designed to quantify the activity of Hedgehog pathway inhibitors by measuring their effect on GLI-mediated gene transcription.

1. Cell Culture and Plating:

  • Culture C3H10T1/2 or NIH-3T3 cells that have been stably transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

  • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Seed the cells into 96-well plates at a density that allows them to reach confluence within 24-48 hours. Culture until confluent.

2. Compound Treatment and Pathway Activation:

  • Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% FBS in DMEM).

  • Prepare serial dilutions of the test compounds (e.g., this compound, Vismodegib) in the low-serum medium.

  • Add the diluted compounds to the appropriate wells. Include a vehicle-only control (e.g., DMSO).

  • Induce Hedgehog pathway activation by adding a recombinant Hedgehog agonist (e.g., Shh-N conditioned medium or a small molecule agonist like SAG) to all wells except for the negative control.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Activity Measurement:

  • After incubation, remove the medium from the wells.

  • Lyse the cells using a passive lysis buffer.

  • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • Normalize the firefly luciferase signal (GLI activity) to the Renilla luciferase signal for each well to correct for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the GLI-dependent signal by 50%.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis start Seed Reporter Cell Line confluence Culture to Confluency start->confluence serum_starve Switch to Low-Serum Medium confluence->serum_starve add_inhibitor Add Serial Dilutions of Inhibitor serum_starve->add_inhibitor add_agonist Add Hh Agonist add_inhibitor->add_agonist incubation Incubate 24-48h add_agonist->incubation lyse Lyse Cells incubation->lyse read_luc Measure Dual Luciferase Activity lyse->read_luc analyze Normalize Data & Calculate IC50 read_luc->analyze finish Dose-Response Curve analyze->finish

Caption: Workflow for determining inhibitor potency via luciferase reporter assay.

A Head-to-Head Comparison of Hedgehog Pathway Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical and clinical data of leading Smoothened (SMO) antagonists, providing researchers, scientists, and drug development professionals with a comprehensive guide for informed decision-making in cancer research.

The Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers. This guide offers a side-by-side comparison of prominent Hedgehog pathway inhibitors, focusing on their mechanism of action, preclinical efficacy, and clinical performance. We provide a detailed analysis of the FDA-approved drugs vismodegib (B1684315) and sonidegib, alongside the investigational inhibitor TAK-441, supported by experimental data to facilitate the selection of appropriate compounds for research and development.

Mechanism of Action: Targeting the Smoothened Receptor

Hedgehog pathway inhibitors primarily function by targeting Smoothened (SMO), a G-protein-coupled receptor that is a key component of the Hh signaling cascade.[1][2] In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity.[3] Ligand binding to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of genes involved in cell proliferation and survival.[3][4] Small molecule inhibitors like vismodegib, sonidegib, and TAK-441 bind to and inhibit SMO, thereby blocking the signaling pathway and suppressing tumor growth in Hh-driven cancers.[1][3]

Inhibitor_Comparison cluster_inhibitors Hedgehog Pathway Inhibitors cluster_properties Comparative Properties Vismodegib Vismodegib Potency Preclinical Potency (IC50/Ki) Vismodegib->Potency High Efficacy Clinical Efficacy (ORR, DOR, PFS) Vismodegib->Efficacy Proven in laBCC & mBCC Resistance Activity against Resistance Mutations Vismodegib->Resistance Susceptible to SMO mutations Sonidegib Sonidegib Sonidegib->Potency High Sonidegib->Efficacy Proven in laBCC & mBCC Sonidegib->Resistance Susceptible to SMO mutations Investigational Investigational Inhibitors (e.g., TAK-441) Investigational->Potency Variable Investigational->Efficacy Under Investigation Investigational->Resistance Potential against resistant mutants

References

Safety Operating Guide

Personal protective equipment for handling Hedgehog IN-3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hedgehog IN-3

For researchers, scientists, and drug development professionals, ensuring safe handling of potent chemical compounds like this compound is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these procedural steps is critical for personal safety and the integrity of your research.

This compound is an inhibitor of the Hedgehog signaling pathway, a crucial regulator in embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway has been implicated in the development of various cancers.[1][2] Given its biological potency, this compound should be handled with the same precautions as other potent small molecule inhibitors.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on best practices for potent compounds.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash gogglesProtects eyes from accidental splashes of the compound in either solid or solution form.
Hand Protection Nitrile rubber gloves (double-gloving is recommended)Provides a barrier against skin contact. Given the lack of specific data for this compound, nitrile gloves are a conservative choice offering good chemical resistance.
Body Protection Laboratory coatPrevents contamination of personal clothing and skin.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area or a chemical fume hood. A certified respirator should be used if there is a risk of aerosol generation or when handling larger quantities.Minimizes the risk of inhalation exposure.
Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step process for safely handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a designated, well-ventilated, and secure area away from incompatible materials.

  • The storage temperature should be as recommended by the supplier, typically at -20°C for lyophilized products.[3]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a calibrated balance to weigh the desired amount of the compound.

  • Slowly add the solvent to the solid to avoid generating dust or aerosols.

  • Ensure the container is securely capped after dissolution.

3. During the Experiment:

  • Clearly label all containers with the compound name, concentration, and date.

  • When using the compound in cell culture or other experimental systems, employ careful aseptic techniques to prevent contamination of both the experiment and the laboratory environment.

  • Avoid creating aerosols or splashes.

4. Decontamination and Spill Cleanup:

  • In case of a small spill, carefully absorb the material with an inert absorbent material.

  • Clean the spill area with an appropriate decontaminating solution (e.g., a solution of detergent and water, followed by a rinse with 70% ethanol).

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for cleanup must be disposed of as hazardous waste.

5. Disposal:

  • All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

Visualizing Safe Handling and Biological Context

To further clarify the procedures and the biological pathway of interest, the following diagrams are provided.

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Compound Store Store Appropriately (-20°C) Receive_Inspect->Store If OK Don_PPE Don Full PPE Store->Don_PPE Weigh_Compound Weigh in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution in Fume Hood Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Label_Samples Label All Samples Conduct_Experiment->Label_Samples Decontaminate Decontaminate Work Area Label_Samples->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Remove_PPE Remove & Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Workflow for the safe handling of this compound from receipt to disposal.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU_GLI SUFU-GLI Complex GLI_Repressor GLI Repressor SUFU_GLI->GLI_Repressor Target_Genes_Off Target Gene Transcription OFF GLI_Repressor->Target_Genes_Off Represses Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_active SMO (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_Activator GLI Activator SMO_active->GLI_Activator Target_Genes_On Target Gene Transcription ON GLI_Activator->Target_Genes_On Activates Hedgehog_IN3 This compound Hedgehog_IN3->SMO_active Inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。